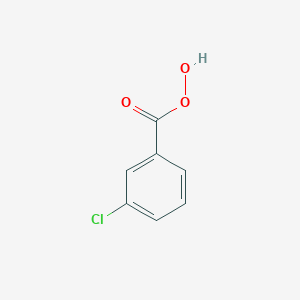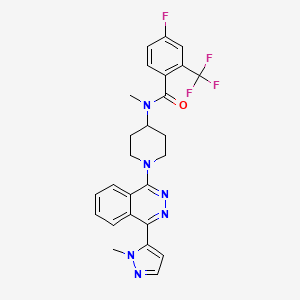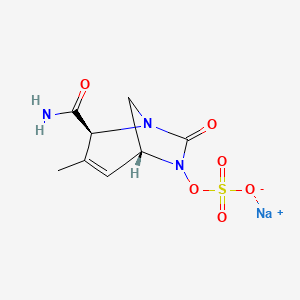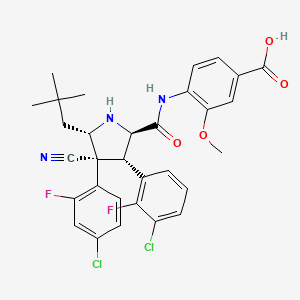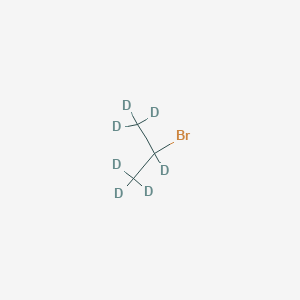
2-Bromopropane-d7
Overview
Description
Its chemical formula is (CD3)2CDBr, and it has a molecular weight of 130.03 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopropane-d7 can be synthesized through the bromination of deuterated isopropanol (isopropanol-d8). The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent. The process is carried out at elevated temperatures, around 80°C, for several hours to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the distillation of the reaction mixture to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopropane-d7 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes, such as propene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Typically involves heating with a concentrated solution of sodium or potassium hydroxide in ethanol under reflux conditions.
Major Products:
Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield isopropanol-d7.
Elimination: The major product is propene-d6.
Scientific Research Applications
2-Bromopropane-d7 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: It is used as a solvent or reference compound in NMR spectroscopy to study molecular structures and dynamics.
Isotopic Labeling: It serves as a labeled compound in various biochemical and pharmacological studies to trace metabolic pathways and reaction mechanisms.
Organic Synthesis: It is used as a reagent in organic synthesis to introduce deuterium atoms into target molecules, aiding in the study of reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 2-Bromopropane-d7 in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom to form an alkene. The deuterium atoms in the compound provide valuable information about reaction pathways and intermediates due to their distinct behavior compared to hydrogen atoms .
Comparison with Similar Compounds
2-Bromopropane: The non-deuterated analog of 2-Bromopropane-d7, with the chemical formula CH3CHBrCH3.
1-Bromopropane-d7: Another deuterated bromopropane compound, but with the bromine atom located at the terminal carbon.
Bromoethane-d5: A deuterated ethyl bromide with the chemical formula C2D5Br.
Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it particularly useful in NMR spectroscopy and isotopic labeling studies. The presence of deuterium atoms allows for the differentiation of reaction pathways and mechanisms, providing insights that are not possible with non-deuterated compounds .
Biological Activity
2-Bromopropane-d7, also known as heptadeutero-2-bromopropane, is a deuterated isotopologue of 2-bromopropane. This compound has garnered attention in various fields, including synthetic chemistry and pharmacology, due to its unique properties and biological activities. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Molecular Formula : C₃H₇BrD₇
Molecular Weight : 130.04 g/mol
Chemical Purity : 98%
Physical State : Highly flammable liquid
Biological Activity Overview
The biological activity of this compound is primarily explored in the context of its role as a synthetic intermediate and its effects on biological systems. Here are some key findings:
- Synthesis Applications : this compound is utilized in the synthesis of various organic compounds, including spin traps for electron spin resonance (ESR) spectroscopy. For example, it has been employed in the synthesis of 2-nitropropane, which is crucial for studying radical formation and trapping mechanisms in biological systems .
- Toxicological Effects : Studies indicate that exposure to brominated compounds like this compound can lead to adverse health effects. It may cause damage to organs such as the central nervous system, liver, and heart through prolonged or repeated exposure . The compound's flammability and potential for dermal and inhalation toxicity necessitate careful handling in laboratory settings.
- Pharmacological Research : In pharmacological contexts, deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts. This can lead to differences in pharmacokinetics and pharmacodynamics. For instance, research has shown that deuterated analogs can have improved stability and bioavailability, which is critical for therapeutic applications .
Case Study 1: Synthesis of Spin Traps
In a study focusing on the synthesis of spin traps for ESR experiments, researchers utilized this compound to produce perdeuterated nitropropane. The reaction yielded a significant amount of product (27% yield) after purification, demonstrating the compound's utility in generating isotopically labeled materials for advanced chemical studies .
Case Study 2: Pharmacokinetic Comparison
Another study compared the pharmacokinetic properties of deuterated tocotrienols synthesized using this compound with their non-deuterated forms. The results indicated that the deuterated versions had longer half-lives and altered clearance rates in vivo, suggesting potential advantages in drug formulation .
Table 1: Synthesis Yields of Nitropropane from this compound
| Reaction Component | Yield (%) | Notes |
|---|---|---|
| Perdeuterated Nitropropane | 27 | Synthesized via a one-step reaction |
| Non-deuterated Nitropropane | Variable | Typically lower yields in standard reactions |
Table 2: Toxicological Profile of Brominated Compounds
| Endpoint | Effect |
|---|---|
| Central Nervous System | Potential damage |
| Liver | Risk of hepatotoxicity |
| Heart | Cardiovascular effects possible |
Properties
IUPAC Name |
2-bromo-1,1,1,2,3,3,3-heptadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-YYWVXINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39091-63-9 | |
| Record name | 2-Bromopropane-d7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the study of 2-bromopropane-d7's vibrational spectra important?
A1: Understanding the vibrational spectra of molecules provides valuable insights into their structure and dynamics. By studying the vibrational spectra of this compound, researchers can gain a deeper understanding of how isotopic substitution, specifically deuterium for hydrogen, affects the molecule's vibrational modes. [] This knowledge is crucial for interpreting spectroscopic data and developing accurate theoretical models.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






